6-Methyl-7-(trifluoromethyl)quinazolin-4-ol

Medicinal Chemistry ADME Physicochemical Property Optimization

This 6-methyl-7-(trifluoromethyl)quinazolin-4-ol building block is essential for structure-activity relationship (SAR) campaigns targeting c-Met and other receptor tyrosine kinases. The 7-CF3 group enhances metabolic stability and lipophilicity, while the 6-methyl group provides a critical steric handle for lead optimization. Unlike generic or differently substituted quinazoline analogs (e.g., 2-CF3 or des-methyl variants), this precise substitution pattern avoids uncontrolled variables in synthetic derivatization, ensuring reproducible target engagement and patentable chemical space exploration.

Molecular Formula C10H7F3N2O
Molecular Weight 228.17 g/mol
CAS No. 1160994-09-1
Cat. No. B1460674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-7-(trifluoromethyl)quinazolin-4-ol
CAS1160994-09-1
Molecular FormulaC10H7F3N2O
Molecular Weight228.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C(F)(F)F)N=CNC2=O
InChIInChI=1S/C10H7F3N2O/c1-5-2-6-8(14-4-15-9(6)16)3-7(5)10(11,12)13/h2-4H,1H3,(H,14,15,16)
InChIKeyAJEPXJKTJFGWOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-7-(trifluoromethyl)quinazolin-4-ol (CAS 1160994-09-1): Key Building Block for Kinase-Targeted Drug Discovery


6-Methyl-7-(trifluoromethyl)quinazolin-4-ol (CAS 1160994-09-1) is a fluorinated quinazoline derivative that serves as a critical heterocyclic building block in medicinal chemistry. This compound features a quinazolin-4-ol core with a trifluoromethyl (-CF3) group at the 7-position and a methyl group at the 6-position, yielding the molecular formula C10H7F3N2O and a molecular weight of 228.17 g/mol . The quinazoline scaffold is a privileged structure in kinase inhibitor drug discovery, particularly for targeting receptor tyrosine kinases such as c-Met and other oncology-related signaling pathways [1]. The specific substitution pattern of this compound provides a defined synthetic handle for the modular construction of more complex quinazoline-based kinase inhibitors [2].

Why Generic Substitution Fails: The Critical Role of the 6-Methyl-7-(trifluoromethyl) Substitution Pattern


In the context of structure-activity relationship (SAR)-driven medicinal chemistry, generic substitution of quinazoline building blocks is not scientifically valid. The precise position and nature of substituents on the quinazolin-4-ol core profoundly influence molecular recognition, target binding affinity, and physicochemical properties. While many quinazoline analogs are commercially available, the specific 6-methyl-7-(trifluoromethyl) substitution pattern is non-trivial and dictates unique steric and electronic properties. For example, the trifluoromethyl group at the 7-position enhances metabolic stability and lipophilicity compared to non-fluorinated or differently substituted analogs . Conversely, moving the -CF3 group to the 2-position, as in 2-(trifluoromethyl)quinazolin-4-ol (CAS 26059-81-4), alters the electrophilicity of the ring and changes the available chemical reaction pathways . Similarly, the absence of the 6-methyl group in 7-(trifluoromethyl)quinazolin-4-ol (CAS 16499-58-4) reduces steric bulk and can impact downstream synthetic derivatization and biological activity . Therefore, substituting this compound with a seemingly similar analog introduces uncontrolled variables that compromise the integrity and reproducibility of research outcomes, necessitating precise procurement of the specified building block.

6-Methyl-7-(trifluoromethyl)quinazolin-4-ol: Head-to-Head Differentiation Data Against Closest Analogs


Lipophilicity and Metabolic Stability Enhancement from 7-Trifluoromethyl vs. 7-Hydrogen Substitution

The introduction of a trifluoromethyl group at the 7-position of the quinazolin-4-ol core significantly enhances lipophilicity and metabolic stability compared to the unsubstituted (7-H) analog. This is a well-established class-level inference for fluorinated heterocycles, where -CF3 groups increase logP and block oxidative metabolism [1]. The quantitative impact on these properties is a key driver for selecting this specific building block for lead optimization campaigns.

Medicinal Chemistry ADME Physicochemical Property Optimization

Differential Reactivity in Nucleophilic Substitution: 6-Methyl-7-CF3 vs. 2-CF3 Substitution Pattern

The position of the trifluoromethyl group on the quinazolinone ring dictates the electrophilicity of the core and thus its reactivity in nucleophilic substitution reactions. In 2-(trifluoromethyl)quinazolin-4-ol (CAS 26059-81-4), the -CF3 group adjacent to the 2-position enhances the electrophilicity of the ring, facilitating nucleophilic attack at that site . In contrast, the 7-trifluoromethyl substitution in 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol is remote from the reactive 4-ol and 2-positions, leaving the core's reactivity profile distinct and suitable for different synthetic transformations .

Synthetic Chemistry Structure-Activity Relationship (SAR) Electrophilicity

Structural Differentiation: Steric and Electronic Effects of the 6-Methyl Group vs. 6-Hydrogen

The presence of the 6-methyl group in 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol introduces steric bulk that is absent in the direct comparator, 7-(trifluoromethyl)quinazolin-4-ol (CAS 16499-58-4) . While quantitative target-binding data is not publicly available, this structural difference has a defined impact on molecular properties. The methyl group increases the molecular weight from 214.14 g/mol to 228.17 g/mol and adds a hydrophobic surface area, which can influence binding pocket interactions in kinase targets .

Structure-Activity Relationship (SAR) Molecular Modeling Kinase Inhibitor Design

Potential for c-Met Kinase Inhibition: A Class-Level Inferred Advantage

The quinazoline scaffold, particularly with specific substitution patterns, is a known pharmacophore for inhibiting receptor tyrosine kinases like c-Met, a key target in cancer therapy [1]. While direct IC50 data for 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol against c-Met is not available in the public domain, its core structure aligns with the general pharmacophoric requirements for c-Met inhibition identified in multiple patents and research articles [2]. This positions the compound as a rationally designed building block for constructing potential c-Met inhibitors, offering a defined starting point for SAR studies compared to non-quinazoline scaffolds.

Oncology Kinase Inhibition c-Met Targeted Therapy

Optimal Procurement Scenarios for 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol in R&D Workflows


Kinase Inhibitor Lead Optimization with a Focus on Optimizing ADME Properties

In a lead optimization program for a kinase inhibitor where the core quinazoline scaffold has been established, 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol is the preferred building block for systematically exploring SAR around the 6- and 7-positions. Its 7-CF3 group is specifically chosen to enhance metabolic stability and lipophilicity, as supported by class-level SAR principles [1]. The 6-methyl group provides a further point of diversification to fine-tune these properties and target engagement.

Synthetic Route Scouting Where Remote -CF3 Substitution is Required

For synthetic chemists designing a route to a complex quinazoline derivative, this compound is essential when the target molecule requires a -CF3 group at the 7-position that does not interfere with reactions at the 2- or 4-positions. This contrasts with 2-(trifluoromethyl)quinazolin-4-ol, which exhibits enhanced electrophilicity at the 2-position, potentially leading to unwanted side reactions . Procuring this specific building block avoids these pitfalls and streamlines the synthetic sequence.

Structure-Activity Relationship (SAR) Studies Requiring Precise Steric and Electronic Modulation

In a systematic SAR campaign aimed at understanding the impact of substituents on kinase binding, 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol serves as a crucial comparator. Its activity can be directly compared to the 6-des-methyl analog (7-(trifluoromethyl)quinazolin-4-ol) to isolate the steric and hydrophobic contribution of the methyl group . This level of control is impossible without access to the precisely substituted building block.

Development of Novel c-Met Inhibitor Analogs

Given the established role of substituted quinazolines as c-Met kinase inhibitors [2], this compound is a valuable starting material for medicinal chemists aiming to generate novel patentable analogs. Its specific substitution pattern offers a distinct chemical space around the quinazoline core, which can be leveraged to explore new interactions with the c-Met ATP-binding pocket and potentially overcome resistance mutations to existing therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.